molecular formula C13H17ClN2O3 B2740273 Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate CAS No. 1795468-22-2

Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate

Cat. No.: B2740273
CAS No.: 1795468-22-2
M. Wt: 284.74
InChI Key: ORBNMOUXYKUBNG-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a chlorine atom and a formamido group, attached to a methylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a formylation reaction to introduce the formamido group.

    Coupling Reaction: The formylated pyridine intermediate is then coupled with 4-methylpentanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-bromopyridin-3-yl)formamido]-4-methylpentanoate
  • Methyl 4-[(2-fluoropyridin-3-yl)formamido]-4-methylpentanoate
  • Methyl 4-[(2-iodopyridin-3-yl)formamido]-4-methylpentanoate

Uniqueness

Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 4-[(2-chloropyridine-3-carbonyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,7-6-10(17)19-3)16-12(18)9-5-4-8-15-11(9)14/h4-5,8H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNMOUXYKUBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)NC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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